Acetonitrile, ((4S,5S,6S)-6-(beta-D-glucopyranosyloxy)-4,5-dihydroxy-2-cyclohexen-1-ylidene)-, (2Z)-
Description
The compound Acetonitrile, ((4S,5S,6S)-6-(beta-D-glucopyranosyloxy)-4,5-dihydroxy-2-cyclohexen-1-ylidene)-, (2Z)- (hereafter referred to as the target compound) is a complex organic molecule featuring a cyclohexenylidene core substituted with a beta-D-glucopyranosyloxy group and hydroxyl/acetonitrile functionalities. Its stereochemistry is defined by the (4S,5S,6S) configuration and the (2Z) geometry of the cyclohexenylidene moiety. Key properties include a high polar surface area (PSA: 200.05 Ų) and moderate hydrophilicity (LogP: 0.34), attributed to its glycosylated structure and polar hydroxyl groups .
Properties
CAS No. |
72523-59-2 |
|---|---|
Molecular Formula |
C14H19NO8 |
Molecular Weight |
329.30 g/mol |
IUPAC Name |
(2Z)-2-[(4S,5S,6S)-4,5-dihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohex-2-en-1-ylidene]acetonitrile |
InChI |
InChI=1S/C14H19NO8/c15-4-3-6-1-2-7(17)9(18)13(6)23-14-12(21)11(20)10(19)8(5-16)22-14/h1-3,7-14,16-21H,5H2/b6-3-/t7-,8+,9-,10+,11-,12+,13-,14-/m0/s1 |
InChI Key |
WIIDBJNWXCWLKF-GFYNENCFSA-N |
Isomeric SMILES |
C1=C/C(=C/C#N)/[C@@H]([C@H]([C@H]1O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
C1=CC(=CC#N)C(C(C1O)O)OC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Features of Analogs
The target compound belongs to a family of acetonitrile derivatives with diverse substituents. Below is a comparison with two structurally related compounds:
Substituent-Driven Property Variations
- Polarity and Solubility: The target compound’s glucopyranosyloxy group significantly enhances hydrophilicity compared to the benzodioxol (Compound 6d) and dioxan-ylidene (Compound in ) analogs. This is reflected in its high PSA (200.05 vs. ~100–120 for others), making it more suited for aqueous environments .
- Stereochemical Complexity : The (4S,5S,6S) configuration and (2Z) geometry likely influence its biological interactions, such as binding to carbohydrate-recognizing proteins. In contrast, Compound 6d’s (5Z) configuration and planar dioxan analogs lack such stereochemical specificity .
- Synthetic Accessibility : Compound 6d was synthesized via nucleophilic substitution (chloroacetonitrile and potassium carbonate) , while the target compound’s multiple acetylated hydroxyl groups suggest a multi-step synthesis involving protective group chemistry .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for introducing the beta-D-glucopyranosyloxy group while preserving stereochemistry?
- Methodological Answer :
- Use glycosylation reactions with protected glucose donors (e.g., trichloroacetimidates) to ensure regioselectivity.
- Employ chiral auxiliaries or asymmetric catalysis to maintain (4S,5S,6S) configuration.
- Monitor stereochemical integrity via -NMR coupling constants and NOESY correlations .
- Table : Common protecting groups for hydroxyl moieties:
| Protecting Group | Stability | Deprotection Method |
|---|---|---|
| Acetyl (Ac) | Acid-labile | NaOH/MeOH |
| Benzyl (Bn) | Hydrogenolysis | H/Pd-C |
| TBDMS | Fluoride-sensitive | TBAF |
Q. Which spectroscopic techniques are critical for confirming the Z-configuration of the cyclohexenylidene moiety?
- Methodological Answer :
- UV-Vis Spectroscopy : Compare experimental with computational predictions for Z vs. E isomers.
- -NMR : Analyze vicinal coupling constants (J) between double-bond protons; Z-configuration typically shows smaller J values (e.g., 10–12 Hz) .
- NOESY : Detect spatial proximity of protons across the double bond to confirm geometry.
Q. How can researchers mitigate decomposition during storage of this nitrile-containing glycoside?
- Methodological Answer :
- Store under inert atmosphere (N/Ar) at –20°C to prevent hydrolysis of the glucosidic bond.
- Avoid exposure to moisture by using desiccants (e.g., molecular sieves).
- Monitor stability via periodic HPLC analysis .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?
- Methodological Answer :
- Perform molecular docking (AutoDock Vina) to identify binding poses with active sites.
- Use molecular dynamics (MD) simulations (GROMACS) to assess conformational stability over time.
- Validate predictions with in vitro assays (e.g., enzyme inhibition kinetics) .
- Table : Example docking scores for hypothetical targets:
| Target Protein | Docking Score (kcal/mol) | Binding Residues |
|---|---|---|
| Glycosidase | –9.2 | Asp214, Glu340 |
| Cytochrome P450 | –7.8 | Phe120, His248 |
Q. What experimental approaches resolve contradictions between theoretical and observed reactivity in nitrile-mediated reactions?
- Methodological Answer :
- Conduct isotopic labeling (e.g., -acetonitrile) to trace reaction pathways.
- Compare DFT-calculated activation energies with experimental kinetic data (Arrhenius plots).
- Use in situ IR spectroscopy to detect intermediate species (e.g., nitrile hydration to amides) .
Q. How does the nitrile group influence the compound’s mechanism of action in enzyme inhibition?
- Methodological Answer :
- The nitrile acts as an electrophilic "warhead," forming covalent adducts with catalytic residues (e.g., cysteine thiols).
- Validate via mass spectrometry (LC-MS/MS) to identify enzyme-nitrile adducts.
- Compare inhibition potency with non-nitrile analogs to isolate electronic effects .
Q. What strategies optimize regioselectivity in functionalizing the cyclohexenylidene core?
- Methodological Answer :
- Use directing groups (e.g., hydroxyls) to steer electrophilic attacks.
- Apply transition-metal catalysis (Pd, Ru) for C–H activation at specific positions.
- Case Study : Palladium-catalyzed reductive cyclization () achieved 85% yield with <5% regioisomers .
Data Contradiction Analysis
Q. Discrepancies in reported NMR shifts for the glucopyranosyloxy group: How to validate assignments?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
